molecular formula C4H4O3 B3028907 2-Hydroxy-3-butynoic acid CAS No. 38628-65-8

2-Hydroxy-3-butynoic acid

Cat. No.: B3028907
CAS No.: 38628-65-8
M. Wt: 100.07 g/mol
InChI Key: LWNHDEQKHFRYMD-UHFFFAOYSA-N
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Description

2-Hydroxy-3-butynoic acid is an organic compound with the molecular formula C₄H₄O₃. It is a hydroxy acid with a triple bond between the second and third carbon atoms. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications.

Mechanism of Action

Biochemical Pathways

, compounds with similar structures have been shown to participate in various metabolic pathways. For instance, they can be converted to intermediates of glycolysis and the citric acid cycle . This allows them to influence a multitude of cellular processes.

Action Environment

The action, efficacy, and stability of 2-Hydroxy-3-butynoic acid can be influenced by various environmental factors . These can include pH, temperature, and the presence of other molecules. Understanding these influences can provide valuable insights into the compound’s behavior under different conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-butynoic acid can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with carbon dioxide in the presence of a base, followed by oxidation. Another method includes the hydrolysis of 2-hydroxy-3-butynonitrile.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of propargyl alcohol. This process is carried out under controlled conditions to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form 2-oxo-3-butynoic acid.

    Reduction: It can be reduced to 2-hydroxy-3-butenoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2-oxo-3-butynoic acid.

    Reduction: 2-hydroxy-3-butenoic acid.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Hydroxy-3-butynoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    2-Hydroxy-3-butenoic acid: Similar in structure but with a double bond instead of a triple bond.

    3-Hydroxy-2-butenoic acid: Another isomer with different positioning of the hydroxyl and double bond.

    2-Butynoic acid: Lacks the hydroxyl group but has a similar triple bond structure.

Uniqueness: 2-Hydroxy-3-butynoic acid is unique due to the combination of a hydroxyl group and a triple bond, which imparts distinct reactivity and versatility in chemical synthesis compared to its similar compounds.

Properties

IUPAC Name

2-hydroxybut-3-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h1,3,5H,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNHDEQKHFRYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276602, DTXSID20960490
Record name 2-Hydroxy-3-butynoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00276602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxybut-3-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40027-75-6, 38628-65-8
Record name 2-Hydroxy-3-butynoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040027756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-butynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxybut-3-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20960490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-butynoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Hydroxy-3-butynoic acid interact with its target enzymes, and what are the downstream effects?

A1: this compound acts as a suicide substrate for flavoenzymes like D-lactate dehydrogenase [] and lactate oxidase []. This means it irreversibly binds to the enzyme's flavin coenzyme (FMN or FAD), leading to enzyme inactivation.

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